![molecular formula C18H15F2NO2S B2943598 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide CAS No. 2034313-67-0](/img/structure/B2943598.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide
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Overview
Description
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Difluorobenzamide is a type of benzamide that has two fluorine atoms attached to the benzene ring.
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene involves a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The exact structure of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide” is not available in the literature I found.Chemical Reactions Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
Benzo[b]thiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C . The physical and chemical properties of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide” are not specified in the literature I found.Scientific Research Applications
Antimicrobial Activity
Some benzothiophene compounds have displayed high antibacterial activity against various microorganisms, including Staphylococcus aureus .
Antioxidant Capacity
Certain benzothiophene analogues have shown high antioxidant capacities, potentially better than standard antioxidants .
Serotonin Receptor Affinity
Arylpiperazine moiety and benzo[b]thiophene ring substitutions have been studied for their binding affinity to serotonin receptors .
Photochromic Systems
Benzothiophene derivatives have been synthesized for studying the effects of substitution on absorption bands and reactivities in photochromic systems .
Inhibition of Nicotine Metabolism
Benzothiophene-2-methanol has been evaluated for its potential to inhibit CYP2A6-mediated nicotine metabolism, which could be useful in smoking reduction therapy .
Organic Semiconductor Characteristics
Benzothiophene derivatives have been used to explore the impact of extended π-conjugation on the physicochemical characteristics of organic semiconductors .
Synthesis of Thiophene Derivatives
Benzothiophene compounds have been involved in cyclization reactions to provide trisubstituted thiophene derivatives with potential applications in various fields .
Safety and Hazards
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2S/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHURXTHRWYYPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide |
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